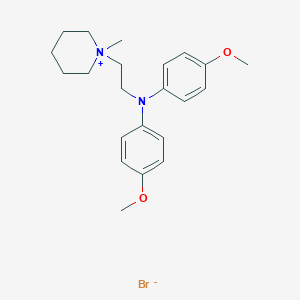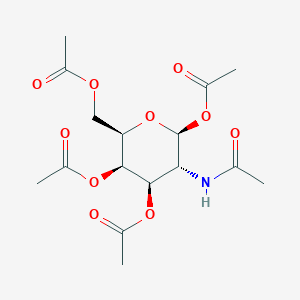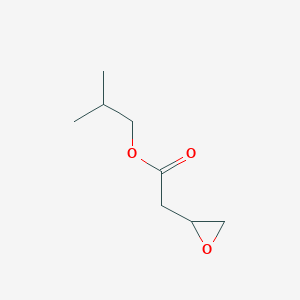
Isobutyl 3,4-epoxybutyrate
概要
説明
Isobutyl 3,4-epoxybutyrate (IBE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBE is a type of epoxy ester that is synthesized through a specific method.
作用機序
The mechanism of action of Isobutyl 3,4-epoxybutyrate in different applications varies. In material science, Isobutyl 3,4-epoxybutyrate acts as a cross-linking agent, forming a network of polymer chains. In biotechnology, Isobutyl 3,4-epoxybutyrate is used as a substrate for the production of chiral compounds through enzymatic reactions. In pharmaceuticals, Isobutyl 3,4-epoxybutyrate has been shown to induce apoptosis in cancer cells through the activation of caspase-3.
生化学的および生理学的効果
Isobutyl 3,4-epoxybutyrate has been shown to have various biochemical and physiological effects. In animal studies, Isobutyl 3,4-epoxybutyrate has been shown to have low toxicity and is rapidly metabolized in the liver. Isobutyl 3,4-epoxybutyrate has been shown to affect the expression of genes involved in apoptosis and cell proliferation. In addition, Isobutyl 3,4-epoxybutyrate has been shown to affect the activity of enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
Isobutyl 3,4-epoxybutyrate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high purity. However, Isobutyl 3,4-epoxybutyrate has limitations, such as its limited solubility in water, which can affect its application in certain experiments.
将来の方向性
For the study of Isobutyl 3,4-epoxybutyrate include the development of new synthesis methods and the study of its potential therapeutic applications.
科学的研究の応用
Isobutyl 3,4-epoxybutyrate has been studied for its potential applications in various fields, including material science, biotechnology, and pharmaceuticals. In material science, Isobutyl 3,4-epoxybutyrate has been used as a cross-linking agent for polymers, improving their mechanical properties. In biotechnology, Isobutyl 3,4-epoxybutyrate has been used as a substrate for the production of chiral compounds, which are used in the synthesis of pharmaceuticals. In pharmaceuticals, Isobutyl 3,4-epoxybutyrate has been studied for its potential use as an anticancer agent.
特性
CAS番号 |
100181-71-3 |
|---|---|
製品名 |
Isobutyl 3,4-epoxybutyrate |
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
2-methylpropyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC1CO1 |
正規SMILES |
CC(C)COC(=O)CC1CO1 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
ISOBUTYL 3,4-EPOXYBUTYRATE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

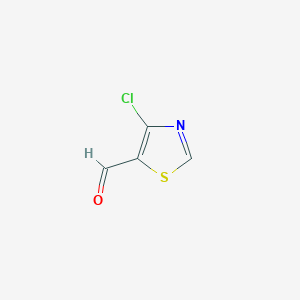
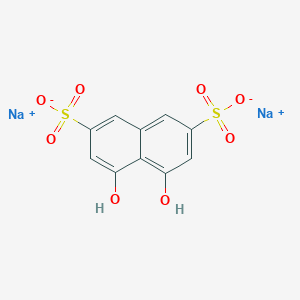
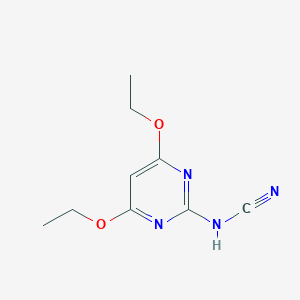
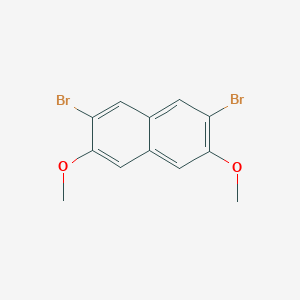
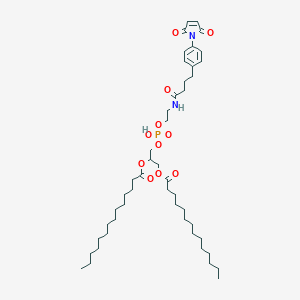
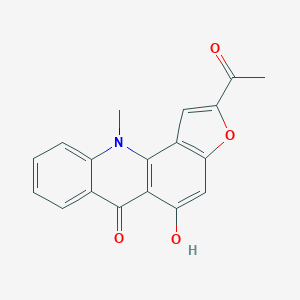
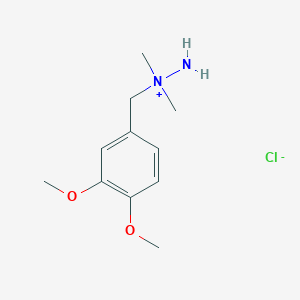
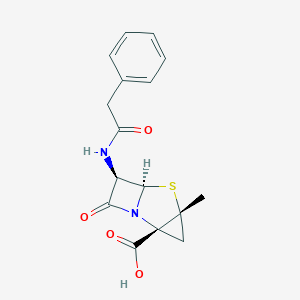

![Formamide, [14C]](/img/structure/B8465.png)
